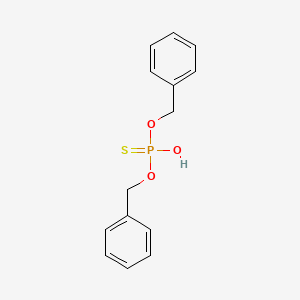

O,O-Dibenzyl S-hydrogen phosphorothioate

Description

O,O-Dibenzyl S-hydrogen phosphorothioate is an organophosphorus compound characterized by two benzyl groups (O,O-dibenzyl) attached to a phosphorus atom and a sulfur atom in the thioate configuration. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of phosphorothioate esters and nucleotide derivatives. Its synthesis often involves reactions with thiophosphate salts or dithiophosphate reagents under controlled conditions .

Properties

Molecular Formula |

C14H15O3PS |

|---|---|

Molecular Weight |

294.31 g/mol |

IUPAC Name |

hydroxy-bis(phenylmethoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C14H15O3PS/c15-18(19,16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,19) |

InChI Key |

UJNIHVUATSNKCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COP(=S)(O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dibenzyl S-hydrogen phosphorothioate typically involves the reaction of O,O-dibenzyl phosphorochloridate with thiols in the presence of a base. This reaction proceeds through the formation of a thiophosphate intermediate, which is then converted to the desired product . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: O,O-Dibenzyl S-hydrogen phosphorothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phosphorothioate group, which is highly reactive under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphorothioate oxides, hydrides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

O,O-Dibenzyl S-hydrogen phosphorothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which O,O-Dibenzyl S-hydrogen phosphorothioate exerts its effects involves the interaction of its phosphorothioate group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function . The compound’s ability to undergo phosphorylation and thiolation reactions is central to its biological activity and effectiveness in various applications .

Comparison with Similar Compounds

a. O,O-Diethyl S-Hydrogen Phosphorothioate

- Synthesis and Stability : Unlike the dibenzyl derivative, O,O-diethyl S-hydrogen phosphorothioate is synthesized via HFIP-mediated reactions with ynamides, achieving high yields (85–90%) due to the stability of ethyl groups under reaction conditions . Ethyl substituents are less sterically hindered and more hydrolytically stable than benzyl groups, making this compound preferable in industrial applications.

- Hydrolysis Behavior : In aqueous media, O,O-diethyl derivatives hydrolyze to form O,O-diethyl S-hydrogen phosphorodithioate, a process influenced by the strength of metal-sulfur bonds in coordination complexes .

b. O,O-Dimethyl S-Hydrogen Phosphorothioate

- Reactivity: This compound exhibits similar synthetic utility but with faster reaction kinetics in nucleophilic substitutions due to the smaller methyl groups. For example, it is a common degradation product of organophosphate pesticides like azamethiphos .

- Toxicity: Methyl derivatives, such as O,O,S-trimethyl phosphorothioate, are highly toxic to mammals, causing delayed neurotoxicity via non-cholinergic pathways .

c. O,O-Diethyl Phosphorochloridothioate

- Applications : Used as a precursor in pesticide synthesis (e.g., chlorpyrifos), this compound demonstrates higher thermal stability and lower susceptibility to hydrolysis compared to dibenzyl analogs due to the absence of labile benzyl esters .

Stability and Reactivity

Key Observations :

- Benzyl Groups : The dibenzyl derivative’s instability arises from the hydrolytic lability of benzyl esters, which cleave readily at room temperature .

- Ethyl/Methyl Groups : Smaller alkyl groups enhance stability and synthetic efficiency. For instance, O,O-diethyl phosphorothioates are pivotal in agrochemical synthesis due to their robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.